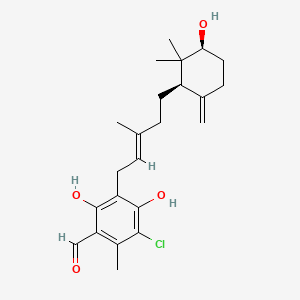

Ascochlorin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ascochlorin A can be synthesized through the farnesylation of orsellinic acid, followed by a series of enzymatic reactions . The biosynthetic pathway involves the precursor ilicicolin A epoxide, which is processed by the membrane-bound terpene cyclase AscF . The synthetic route includes hydroxylation, cyclization, and other modifications to achieve the final structure of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Acremonium fungi, which are rich sources of ascochlorin derivatives . The fungi are grown under controlled conditions, and the compound is extracted and purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Ascochlorin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities .

Applications De Recherche Scientifique

Ascochlorin, derived from the fungus Ascochyta viciae, is an isoprenoid antibiotic with a wide array of therapeutic effects, such as antiviral, antifungal, anti-hypertension, immunomodulatory, and antidiabetic properties . Research indicates its potential pharmacological applications in various areas, including as an antitumor agent and in the treatment of adipogenesis and obesity .

Scientific Research Applications

Anti-obesity Effects: Ascochlorin (ASC) has been shown to attenuate the early stage of adipogenesis, suggesting a potential anti-obesity effect .

Inhibitor of Mitochondrial Respiration: Ascochlorin acts as a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex, affecting both the Qi and Qo sites of the enzyme . This inhibition of mitochondrial respiration is linked to its ability to activate p53, a protein that plays a role in cancer suppression .

Antitumor Activity: Studies have investigated ascochlorin's ability to suppress the growth of hepatocellular carcinoma (HCC) cells . Ascochlorin modulates the STAT3 signaling pathway, which is often deregulated in HCC, leading to the downregulation of STAT3 activation and the expression of related oncogenic gene products .

Enhancement of Chemotherapy Sensitivity: Ascochlorin can increase the sensitivity of hepatocellular carcinoma cells to doxorubicin, a common chemotherapy drug . It has been shown to reverse epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance, by downregulating STAT3-Snail expression .

Activation of p53: Ascochlorin, a prenylphenol antitumor antibiotic, significantly elevates the expression of endogenous p53 by enhancing protein stability in human osteosarcoma and colon cancer cells . Ascochlorin also elevates DNA binding activity to the p53 consensus sequence in the nuclear extract and enhances the transcription of p53 downstream targets .

Mécanisme D'action

Ascochlorin A exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

Activité Biologique

Ascochlorin A, an isoprenoid antibiotic derived from the phytopathogenic fungus Ascochyta viciae, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings on the compound's mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the mitochondrial cytochrome bc1 complex. Research indicates that it acts at both the Q(i) and Q(o) sites of this enzyme, similar to other known inhibitors like antimycin A and stigmatellin. This dual action disrupts electron transport processes, leading to a decrease in cellular respiration and energy production in targeted organisms .

Key Findings:

- Inhibition of Cytochrome bc1 Complex : this compound has been shown to inhibit the reduction of cytochrome b by ubiquinone through both active sites, impacting mitochondrial function significantly .

- Induction of Alternative Oxidase : It promotes the expression of nuclear-encoded alternative oxidase genes in yeast, suggesting a compensatory response to mitochondrial inhibition .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been assessed in numerous studies, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

Anticancer Properties

Recent studies have highlighted this compound's potential in cancer therapy, particularly its ability to enhance the sensitivity of hepatocellular carcinoma (HCC) cells to doxorubicin, a common chemotherapeutic agent.

Mechanisms in Cancer Treatment:

- Augmentation of Chemotherapy : Co-administration with doxorubicin resulted in reduced invasion and migration of HCC cells, indicating a potential role in overcoming drug resistance associated with epithelial-to-mesenchymal transition (EMT) .

- Targeting Signaling Pathways : this compound inhibits the STAT3 signaling cascade, which is crucial for cancer cell growth and survival .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. Modifications to its molecular structure can significantly alter its potency against specific pathogens.

Key Structural Insights:

- The presence of a 5-chloroorcylaldehyde moiety along with double bonds at specific positions (C-2′/C-3′ and C-4′/C-5′) is critical for its bioactivity against fungi .

- Analogues with alterations at C-8′ or C-9′ showed varying degrees of activity, emphasizing the importance of precise structural configurations for maintaining efficacy .

Case Studies

- Hepatocellular Carcinoma : In a controlled study, this compound was administered alongside doxorubicin to assess its impact on HCC cell lines. Results indicated a marked increase in sensitivity to chemotherapy, highlighting its role as a potential adjuvant treatment .

- Fungal Infections : Clinical evaluations demonstrated that this compound effectively inhibited growth in strains resistant to conventional antifungal agents, suggesting its utility in treating difficult infections caused by Candida and Aspergillus species .

Propriétés

Formule moléculaire |

C23H31ClO4 |

|---|---|

Poids moléculaire |

406.9 g/mol |

Nom IUPAC |

5-chloro-2,4-dihydroxy-3-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-6-methylbenzaldehyde |

InChI |

InChI=1S/C23H31ClO4/c1-13(7-10-18-14(2)8-11-19(26)23(18,4)5)6-9-16-21(27)17(12-25)15(3)20(24)22(16)28/h6,12,18-19,26-28H,2,7-11H2,1,3-5H3/b13-6+/t18-,19+/m1/s1 |

Clé InChI |

HQKVWXLIBNKFCS-OEAGFLSSSA-N |

SMILES isomérique |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)O)O)C=O |

SMILES canonique |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC2C(=C)CCC(C2(C)C)O)O)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.